molecular formula C9H12Cl2F4N2 B13047526 (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

Cat. No.: B13047526
M. Wt: 295.10 g/mol
InChI Key: ZHDLDOBOHJGVLN-KLXURFKVSA-N
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Description

(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl typically involves multiple steps, including the introduction of fluorine atoms and the formation of the ethane-1,2-diamine moiety. Common synthetic routes may involve the use of fluorinated precursors and specific catalysts to achieve the desired configuration and purity.

Industrial Production Methods

Industrial production methods for this compound may include large-scale chemical reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the compound’s structure and properties.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield fluorinated ketones or aldehydes, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or reagent in biological studies to investigate cellular processes and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards certain biological targets, leading to its desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl is unique due to its specific configuration and the presence of both fluorine atoms and an ethane-1,2-diamine moiety. This combination of features can result in distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H12Cl2F4N2

Molecular Weight

295.10 g/mol

IUPAC Name

(1R)-1-[2-fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C9H10F4N2.2ClH/c10-6-3-1-2-5(9(11,12)13)8(6)7(15)4-14;;/h1-3,7H,4,14-15H2;2*1H/t7-;;/m0../s1

InChI Key

ZHDLDOBOHJGVLN-KLXURFKVSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)F)[C@H](CN)N)C(F)(F)F.Cl.Cl

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CN)N)C(F)(F)F.Cl.Cl

Origin of Product

United States

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